
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine
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Overview
Description
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C13H13ClN4 and its molecular weight is 260.72 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with a chloro substituent and a dihydroquinoline moiety, which contribute to its reactivity and interaction with various biological targets. The molecular formula is C13H13ClN4, and its structure enhances its potential as a therapeutic agent.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrimidine ring.
- Substitution Reactions : Introducing the chloro group and dihydroquinoline moiety via nucleophilic substitutions.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit specific protein targets involved in cancer pathways, leading to:
- Induction of Apoptosis : The compound has been reported to modulate cell proliferation and induce apoptosis in various cancer cell lines.
- Inhibition of Tumor Growth : In vitro assays have demonstrated its effectiveness in reducing tumor cell viability.
A summary of the anticancer activity is presented in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of apoptosis |
A549 | 3.2 | Cell cycle arrest |
MDA-MB-231 | 4.5 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects by modulating inflammatory pathways. It acts on specific targets involved in cytokine production and signaling.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound significantly influences its biological activity. Studies suggest that modifications to the structure can alter binding affinity and selectivity towards different biological targets.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the distinct pharmacological profile of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-(3,4-Dihydroquinolin-1(2H)-yl)pyrimidin-5-amine | Similar pyrimidine core | Lacks chloro substituent |
4-Chloroquinoline | Contains a chloro group | Lacks pyrimidine structure |
7-Hydroxyquinoline | Hydroxy substitution | Different functional group impacting solubility |
5-Amino-pyrimidine | Amino group on pyrimidine | Simpler structure without quinoline |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Cancer Treatment : In a study involving breast cancer cell lines, the compound was found to inhibit cell growth significantly, with an IC50 value indicating potent activity.
- Neurodegenerative Diseases : Research suggests potential applications in treating diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), contributing to neuroprotection.
Scientific Research Applications
Anticancer Potential
Research indicates that 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine exhibits promising anticancer activity. Studies have shown that derivatives of this compound can modulate cell proliferation and induce apoptosis in various cancer cell lines. For instance, interaction studies have focused on its binding affinity to specific protein targets involved in cancer pathways, leading to potential applications as an anticancer agent .
Case Study : A study evaluated the compound's ability to inhibit specific kinases involved in cancer progression. Results demonstrated significant inhibition of cell growth in human cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .
Inhibition of Inflammatory Pathways
In addition to its anticancer properties, this compound has been investigated for its role in inhibiting inflammatory pathways. Research has shown that it can act on specific protein targets associated with inflammation, suggesting possible applications in treating inflammatory diseases .
Case Study : A recent study explored the effectiveness of this compound in models of rheumatoid arthritis. The results indicated that it could reduce inflammation markers significantly, highlighting its therapeutic potential in inflammatory disorders .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the modification of existing pyrimidine and quinoline derivatives. This flexibility allows researchers to create analogs with improved efficacy or reduced toxicity.
Comparative Analysis with Related Compounds
The unique structure of this compound allows for comparisons with structurally similar compounds. The following table summarizes some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-(3,4-Dihydroquinolin-1(2H)-yl)pyrimidin-5-amine | Similar pyrimidine core | Lacks chloro substituent |
4-Chloroquinoline | Contains a chloro group | Lacks pyrimidine structure |
7-Hydroxyquinoline | Hydroxy substitution | Different functional group impacting solubility |
5-Amino-pyrimidine | Amino group on pyrimidine | Simpler structure without quinoline |
This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to these analogs .
Properties
CAS No. |
882767-85-3 |
---|---|
Molecular Formula |
C13H13ClN4 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C13H13ClN4/c14-12-11(15)13(17-8-16-12)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7,15H2 |
InChI Key |
WGDAFVOCFAAQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
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